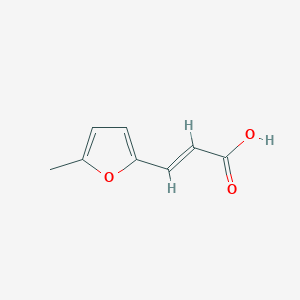

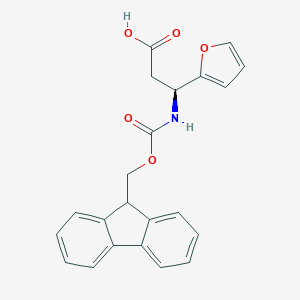

Fmoc-(S)-3-氨基-3-(2-呋喃基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Fmoc-amino acids, including variants like Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid, typically involves solid-phase strategies. These methods have evolved significantly over the years, incorporating a variety of solid supports, linkages, and side-chain protecting groups. The synthesis of such compounds is often aimed at producing biologically active peptides and small proteins (Fields & Noble, 2009).

Molecular Structure Analysis

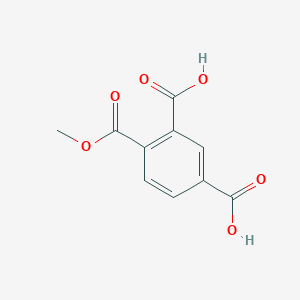

The molecular structure of Fmoc-amino acids is characterized by the presence of the Fmoc group, which imparts unique properties. The Fmoc moiety's hydrophobic and aromatic nature significantly influences the molecular interactions and self-assembly behavior of these compounds (Tao, Levin, Adler‐Abramovich, & Gazit, 2016).

Chemical Reactions and Properties

Fmoc-amino acids, including Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid, are involved in a range of chemical reactions, primarily in peptide bond formation during SPPS. Their reactivity is crucial in the synthesis of peptides and peptide-based materials. The Fmoc group is typically removed under basic conditions to expose the free amino group for subsequent peptide bond formation (Fields & Noble, 2009).

Physical Properties Analysis

The physical properties of Fmoc-amino acids, including solubility, melting point, and crystal structure, are influenced by the Fmoc group. This group's bulky and aromatic nature affects the compound's solubility in organic solvents and its behavior in solid-phase environments (Vijay & Polavarapu, 2012).

Chemical Properties Analysis

Chemically, Fmoc-amino acids are known for their stability and ease of deprotection. The stability of the Fmoc group during peptide synthesis is a key factor, as it must withstand various reaction conditions. Additionally, the ease of deprotecting the Fmoc group without affecting other protecting groups present in peptide chains is crucial for successful SPPS (Fields & Noble, 2009).

科学研究应用

稳定性和裂解条件

含有呋喃基团的肽的稳定性,例如源自Fmoc-(S)-3-氨基-3-(2-呋喃基)-丙酸的肽,在固相合成的最后TFA介导的去保护步骤中是一个重要的关注点。Schulz等人(2004年)发现呋喃基团容易部分降解,导致产生几种副产物。该研究确定了含有水和三异丙基硅烷或DODT在三氟乙酸中的裂解混合物能够有效地减少副反应,从而增强合成过程中呋喃含肽的稳定性(Schulz et al., 2004)。

自组装和功能材料

包括源自Fmoc-(S)-3-氨基-3-(2-呋喃基)-丙酸的Fmoc修饰氨基酸和肽以其自组装特性而闻名。Tao等人(2016年)回顾了Fmoc修饰氨基酸的自组织特性,强调了它们在细胞培养、生物模板和药物传递等应用中的潜力。Fmoc基团的疏水性和芳香性促进了这些构建块的结合,为创造功能材料开辟了途径(Tao et al., 2016)。

固相肽合成

在固相肽合成中广泛认可了Fmoc氨基酸的实用性。Fields和Noble(2009年)详细介绍了Fmoc固相肽合成的进展,例如引入各种固相支持、连接和侧链保护基。这些发展促进了生物活性肽和小蛋白的合成,突显了Fmoc氨基酸如Fmoc-(S)-3-氨基-3-(2-呋喃基)-丙酸在生物有机化学中的重要性(Fields & Noble, 2009)。

抗菌水凝胶剂

基于Fmoc氨基酸的阳离子两性分子已显示出作为抗菌水凝胶剂的潜力。Debnath等人(2010年)利用Fmoc氨基酸开发了一类新型抗菌水凝胶剂,展示了它们对水的高效凝胶化以及对革兰氏阳性和革兰氏阴性细菌的显著抗菌活性。这项研究强调了Fmoc修饰氨基酸在医学应用中的潜力,特别是在开发新的抗菌剂方面(Debnath et al., 2010)。

属性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBKREXSNCMGTJ-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426875 |

Source

|

| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |

CAS RN |

1217741-88-2 |

Source

|

| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)